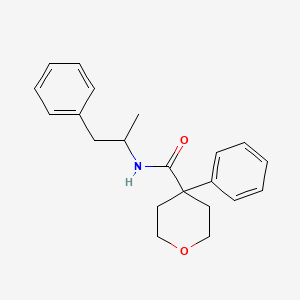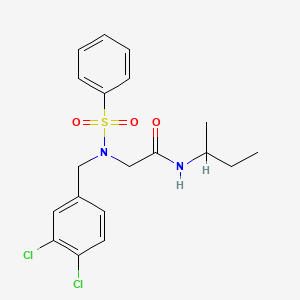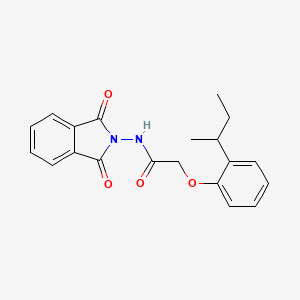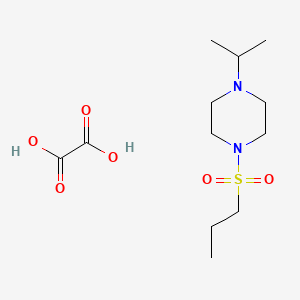![molecular formula C22H14ClN3O3 B3940582 2-[2-(2-chlorophenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B3940582.png)
2-[2-(2-chlorophenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2-chlorophenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone is a synthetic compound that belongs to the class of quinazolinone derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, antitumor, and analgesic properties.
作用機序
The mechanism of action of 2-[2-(2-chlorophenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in the development of inflammation and pain. By inhibiting the activity of COX-2, 2-[2-(2-chlorophenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone can reduce inflammation and pain.
Biochemical and Physiological Effects
2-[2-(2-chlorophenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. This compound has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2-[2-(2-chlorophenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone has been found to exhibit neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of using 2-[2-(2-chlorophenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone in lab experiments is its wide range of pharmacological activities. This compound can be used to study the mechanisms of inflammation, pain, and cancer growth. Additionally, this compound has been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
One of the limitations of using 2-[2-(2-chlorophenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone in lab experiments is its limited solubility in water. This can make it difficult to administer this compound to animals in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for the study of 2-[2-(2-chlorophenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone. One area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound. This will help to design more effective experiments to study its effects. Another future direction is the development of novel derivatives of 2-[2-(2-chlorophenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone with improved pharmacological properties. These derivatives could be used to develop more effective treatments for inflammation, pain, and cancer. Finally, further studies are needed to explore the potential applications of 2-[2-(2-chlorophenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone in the treatment of neurodegenerative diseases.
科学的研究の応用
2-[2-(2-chlorophenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, antitumor, and analgesic properties. This compound has also been studied for its potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-[2-(2-chlorophenyl)ethenyl]-3-(2-nitrophenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3O3/c23-17-9-3-1-7-15(17)13-14-21-24-18-10-4-2-8-16(18)22(27)25(21)19-11-5-6-12-20(19)26(28)29/h1-14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFAFERBRAEGDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6509793 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2,3-dihydro-1,4-benzodioxin-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3940509.png)


![N-(3-chloro-4-methylphenyl)-3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]benzamide](/img/structure/B3940524.png)
![2-[5-(3-chloro-5-fluoro-4-methoxyphenyl)-4-phenyl-1H-imidazol-1-yl]ethanol](/img/structure/B3940534.png)

![2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B3940537.png)

![N-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3940546.png)


![3-methoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3940571.png)
![1-methyl-2-oxo-2-phenylethyl 4-[(2,6-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B3940579.png)
![3,8-dimethyl-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B3940581.png)